2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound featuring an imidazole ring, a sulfanyl group, and a fluorophenyl acetamide moiety
Properties
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-8-14(2)10-17(9-13)23-7-6-21-19(23)25-12-18(24)22-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVFCPKLNJXJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the reaction of glyoxal and ammonia The final step includes the acylation of the imidazole derivative with 3-fluorophenyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole core.
Uniqueness
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is unique due to the combination of its imidazole ring, sulfanyl group, and fluorophenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, often referred to as a derivative of imidazole, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related case studies.
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 262.33 g/mol
- CAS Number : 851468-05-8
- Structure : The compound features an imidazole ring substituted with a sulfanyl group and an acetamide moiety, which is critical for its biological interactions.
Research indicates that compounds containing imidazole rings often interact with various biological targets, including enzymes and receptors. Specifically, derivatives like this compound are being investigated for their roles as:
- GABA-A Receptor Modulators : Similar compounds have shown promise in modulating GABA-A receptors, which are crucial for neurotransmission and have implications in treating anxiety and epilepsy .
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties against resistant strains of bacteria and fungi, potentially offering new avenues for antibiotic development .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related imidazole compounds revealed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were effective at concentrations lower than those required for traditional antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | MRSA |
| Other Imidazole Derivative | 1 | MRSA |
| Fluconazole | >64 | Candida spp. |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to reduce cell viability in Caco-2 cells significantly compared to untreated controls, indicating potential anticancer properties .
| Cell Line | Viability (%) | Treatment |
|---|---|---|
| Caco-2 | 39.8 | 10 µM Compound |
| A549 | 56.9 | 10 µM Compound |
Case Studies
- GABA-A Modulation : In a study focusing on the structure-activity relationship of imidazole derivatives, researchers identified that specific substitutions on the imidazole ring enhanced GABA-A receptor modulation, suggesting that similar modifications could optimize the activity of this compound for neurological applications .
- Antibacterial Screening : Another case study highlighted the antibacterial efficacy of related compounds against drug-resistant strains. The study demonstrated that modifications in the phenyl group significantly influenced the antimicrobial potency against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium .
Q & A
Q. What are the recommended synthetic pathways for preparing 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide?
Methodological Answer: The synthesis of imidazole-linked acetamides typically involves coupling reactions between activated carboxylic acid derivatives and amines. A validated approach includes:
- Carbodiimide-mediated coupling : Reacting 3,5-dimethylphenyl-substituted imidazole-2-thiol acetic acid derivatives with 3-fluoroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at low temperatures (e.g., 273 K) with triethylamine as a base .
- Catalytic methods : For analogous compounds, refluxing with catalysts like pyridine and zeolite (Y-H) at 150°C under controlled conditions improves yield and purity .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization from methylene chloride/ethanol mixtures .
Q. How can the structural conformation of this compound be characterized experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving conformational details:
- Crystal structure analysis : Determine dihedral angles between aromatic rings (e.g., imidazole and fluorophenyl groups) to assess steric repulsion and hydrogen-bonding patterns. For example, in similar acetamides, dihedral angles range from 44.5° to 77.5°, influencing molecular packing and dimer formation via N–H⋯O interactions .
- Spectroscopic techniques : Use H/C NMR to confirm regiochemistry and FT-IR to validate amide bond formation (C=O stretch ~1650–1700 cm) .
Intermediate/Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental screening:
- Reaction path search : Use software like GRRM or Gaussian to model transition states and identify energetically favorable pathways for sulfanyl-acetamide bond formation .
- Machine learning (ML) : Train ML models on datasets of analogous reactions to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s workflow combines quantum calculations, information science, and experimental feedback loops to reduce trial-and-error .
Q. What experimental design strategies mitigate batch-to-batch variability in yield or purity?
Methodological Answer: Adopt Design of Experiments (DoE) principles:
- Factorial designs : Vary parameters like temperature, solvent polarity, and catalyst loading to identify critical factors. For instance, a 2 factorial design could optimize EDC coupling efficiency .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to maximize yield. Prior studies on benzoxazole derivatives achieved >90% purity using RSM .
Advanced Research Questions
Q. How do structural variations (e.g., substituent positions on the phenyl rings) affect bioactivity or physicochemical properties?
Methodological Answer:
- SAR studies : Synthesize analogs with substituents at meta/para positions on the fluorophenyl ring. Compare logP (lipophilicity) via HPLC and bioactivity (e.g., enzyme inhibition) to establish trends. For example, 3,5-dimethyl groups on the phenyl ring enhance steric bulk, potentially reducing solubility but improving target binding .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity may influence hydrogen bonding or π-stacking .
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or crystallographic results)?
Methodological Answer:
- Comparative analysis : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables. For crystallographic discrepancies, compare unit cell parameters and hydrogen-bonding motifs across studies .
- Meta-analysis : Pool data from multiple sources (e.g., Cambridge Structural Database) to identify trends. For example, imidazole-acetamides with planar amide groups consistently form R_2$$^2(10) dimers, while steric hindrance disrupts packing .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile amines or thiols during synthesis .
- First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide SDS documentation to medical staff .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
